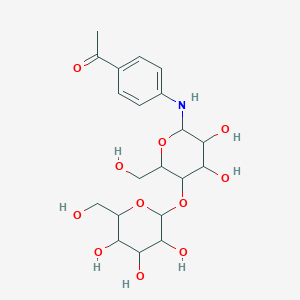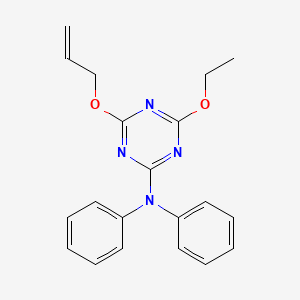
N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine
Descripción general
Descripción
N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine, also known as AHSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AHSA is a derivative of glucosamine, a naturally occurring compound in the body that plays a vital role in the synthesis of glycosylated proteins and lipids.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine is not fully understood. However, studies have suggested that N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and NF-κB pathways. N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine has been shown to modulate various biochemical and physiological processes in the body. N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a critical role in tissue remodeling and cancer progression. N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine has been shown to improve mitochondrial function and reduce mitochondrial damage in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine has several advantages for lab experiments. N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine is a stable compound that can be easily synthesized and purified. N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine is also water-soluble, which makes it suitable for in vitro and in vivo studies. However, N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine has some limitations for lab experiments. N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine has low bioavailability, which limits its effectiveness in animal models. N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine also exhibits poor membrane permeability, which makes it difficult to target intracellular signaling pathways.
Direcciones Futuras
N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine has significant potential for therapeutic applications in various diseases. Future research should focus on improving the bioavailability and membrane permeability of N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine to enhance its therapeutic effectiveness. In addition, future studies should investigate the safety and toxicity of N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine in animal models and humans. N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine also has potential as a diagnostic tool for cancer and other diseases, and future studies should explore its diagnostic applications. Overall, N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine is a promising compound that warrants further investigation for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Propiedades
IUPAC Name |
1-[4-[[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO11/c1-8(24)9-2-4-10(5-3-9)21-19-16(28)15(27)18(12(7-23)30-19)32-20-17(29)14(26)13(25)11(6-22)31-20/h2-5,11-23,25-29H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHANHJMFQREFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-O-hexopyranosylhexopyranosylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-benzothiazol-2-yl)-4-{1-[(3-isopropoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4303440.png)
![ethyl 3-(2-chlorophenyl)-3-{[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]amino}propanoate](/img/structure/B4303448.png)
![methyl 4-{3-(4-chlorophenoxy)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoazetidin-2-yl}benzoate](/img/structure/B4303452.png)
![4-(1,3-benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one](/img/structure/B4303454.png)
![methyl 4-[3-(4-chlorophenoxy)-1-(4-fluorobenzyl)-4-oxoazetidin-2-yl]benzoate](/img/structure/B4303456.png)

![5-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4303460.png)

![N-(1-adamantylmethyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4303486.png)
![3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4303497.png)
![2,2'-[piperazine-1,4-diylbis(methylene)]bis[3,4-dimethyl-6-(1-phenylethyl)phenol]](/img/structure/B4303504.png)
![1-(butylthio)-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4303519.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(1-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B4303536.png)
![ethyl 4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4303541.png)